molecular formula C13H12N4OS B11723054 2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine CAS No. 1404364-73-3

2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11723054
CAS No.: 1404364-73-3
M. Wt: 272.33 g/mol
InChI Key: OLGOLMGOOZHFSL-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 2-(2-methoxyphenyl)hydrazine with 2-chloro-6-(methylthio)pyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the pyrazolo[3,4-d]pyrimidine ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group if present.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiophenoxide, and dimethylamine in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine
  • Thieno[2,3-d]pyrimidines
  • Pyrrolo[2,3-d]pyrimidines

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities and material properties.

Properties

CAS No.

1404364-73-3

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

2-(2-methoxyphenyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H12N4OS/c1-18-11-6-4-3-5-10(11)17-8-9-7-14-13(19-2)15-12(9)16-17/h3-8H,1-2H3

InChI Key

OLGOLMGOOZHFSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=C3C=NC(=NC3=N2)SC

Origin of Product

United States

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